molecular formula C9H9BrFNO4S B2968675 4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene CAS No. 2411299-50-6

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene

Cat. No.: B2968675
CAS No.: 2411299-50-6
M. Wt: 326.14
InChI Key: RPHUIWIFWVQRIV-UHFFFAOYSA-N
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Description

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene is a complex organic compound characterized by the presence of bromine, dimethylcarbamoyl, fluorosulfonyloxy, and benzene functional groups

Scientific Research Applications

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. The key steps include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Carbamoylation: Addition of the dimethylcarbamoyl group.

    Fluorosulfonyloxylation: Introduction of the fluorosulfonyloxy group.

Each of these steps requires specific reagents and conditions to ensure the desired functional groups are correctly attached to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine and fluorosulfonyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO4S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16-17(11,14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHUIWIFWVQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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